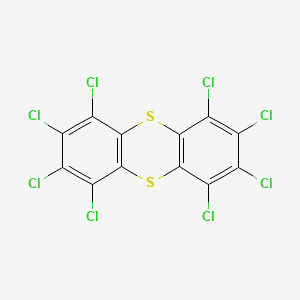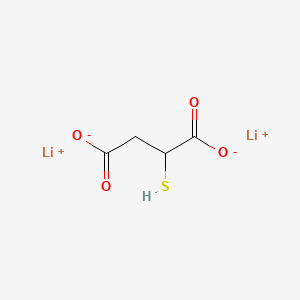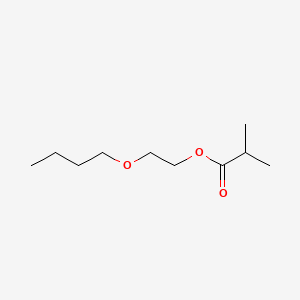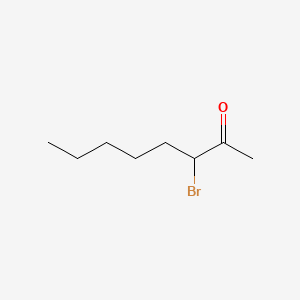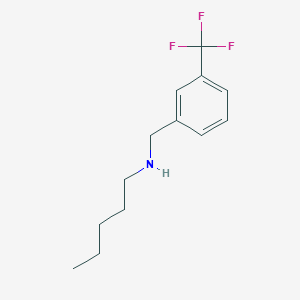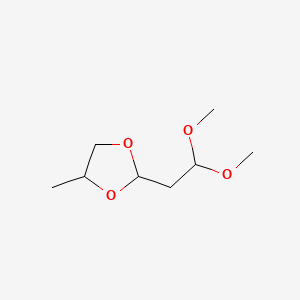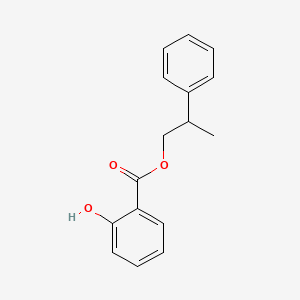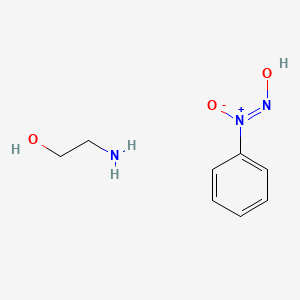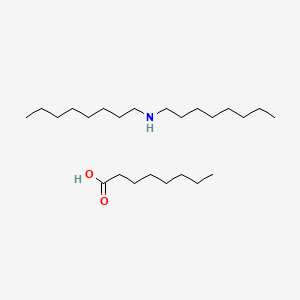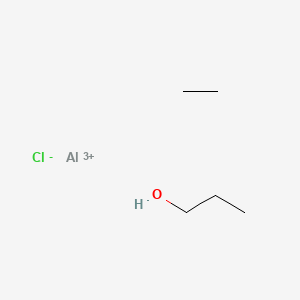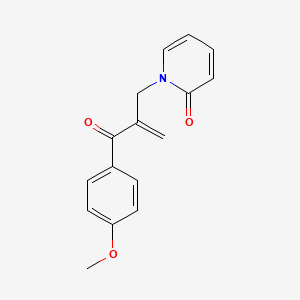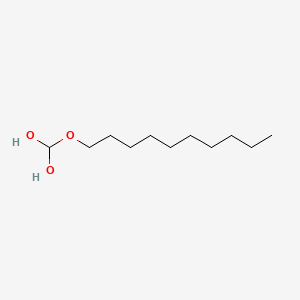
(Decyloxy)methanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Decyloxy)methanediol typically involves the reaction of decanol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then stabilized to form the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high yield. The process may include steps such as distillation and purification to remove any impurities and by-products.
化学反応の分析
Types of Reactions
(Decyloxy)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield decanoic acid, while reduction can produce decanol.
科学的研究の応用
(Decyloxy)methanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of (Decyloxy)methanediol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
Methanediol: The simplest geminal diol, with the formula CH2(OH)2.
Formaldehyde: A related compound that can hydrate to form methanediol.
Paraformaldehyde: A polymeric form of formaldehyde.
Uniqueness
(Decyloxy)methanediol is unique due to the presence of the decyloxy group, which imparts distinct chemical properties and reactivity compared to simpler geminal diols like methanediol. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
71477-17-3 |
|---|---|
分子式 |
C11H24O3 |
分子量 |
204.31 g/mol |
IUPAC名 |
decoxymethanediol |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h11-13H,2-10H2,1H3 |
InChIキー |
FDWNORQBNLVBQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


